molecular formula C14H12F2N2OS B11942362 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea

1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea

Cat. No.: B11942362
M. Wt: 294.32 g/mol
InChI Key: DAMUBMPBYJRSRI-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea is an organic compound that features a urea linkage between a difluorophenyl group and a methylsulfanylphenyl group

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea typically involves the reaction of 2,5-difluoroaniline with 4-(methylsulfanyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulfanyl group can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H12F2N2OS

Molecular Weight

294.32 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-(4-methylsulfanylphenyl)urea

InChI

InChI=1S/C14H12F2N2OS/c1-20-11-5-3-10(4-6-11)17-14(19)18-13-8-9(15)2-7-12(13)16/h2-8H,1H3,(H2,17,18,19)

InChI Key

DAMUBMPBYJRSRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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